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Compound of Interest

Compound Name:
N-(Tris(hydroxymethyl)methyl)-3-

aminopropanesulfonic acid

Cat. No.: B036270 Get Quote

An in-depth exploration of the chemical structure, properties, and applications of N-

[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid (TAPS) buffer in scientific research

and drug development.

Introduction
N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid, commonly known as TAPS, is a

zwitterionic biological buffer belonging to the "Good's" buffers series.[1] Its chemical structure,

featuring a sulfonic acid group and a tris(hydroxymethyl)aminomethane moiety, provides a

stable pH environment in the slightly alkaline range, making it an invaluable tool in a variety of

biochemical and molecular biology applications.[2][3] This technical guide provides a detailed

overview of the chemical and physical properties of TAPS, its diverse applications, and

protocols for its preparation and use.

Chemical Structure and Properties
TAPS is a white crystalline powder with the chemical formula C₇H₁₇NO₆S.[4][5] Its structure

confers both acidic and basic characteristics, allowing it to effectively buffer solutions.

Caption: Chemical structure of TAPS.

The key physicochemical properties of TAPS are summarized in the table below, providing a

quick reference for researchers.
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Property Value References

Synonym

N-

[Tris(hydroxymethyl)methyl]-3-

aminopropanesulfonic acid

[4]

Molecular Formula C₇H₁₇NO₆S [4][5]

Molecular Weight 243.28 g/mol [6][7]

pKa (25 °C) 8.44 [2][8]

Effective pH Range 7.7 – 9.1 [2][4][6]

Appearance White crystalline powder [5][6]

Solubility in Water 500 mg/mL [9]

CAS Number 29915-38-6 [4]

Applications in Research and Drug Development
The unique buffering capacity of TAPS in the alkaline range has led to its widespread use in

various scientific disciplines.

Electrophoresis
TAPS is frequently employed as a buffer component in both agarose and polyacrylamide gel

electrophoresis for the separation of nucleic acids.[10][11][12] Its stable pH helps maintain the

charge of DNA and RNA molecules, ensuring accurate separation based on size.[3] It is

particularly useful in capillary electrophoresis for analyzing DNA and DNA-dye complexes.[1][9]

Protein Crystallization
The formation of high-quality protein crystals for X-ray crystallography is highly dependent on

the buffering conditions. TAPS can be a critical component in crystallization screens and

optimization, providing a stable pH environment that promotes crystal growth. The selection of

an appropriate buffer is a crucial step in determining the three-dimensional structure of

proteins.
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Enzyme Assays
Many enzymatic reactions exhibit optimal activity within a specific pH range. TAPS is an

effective buffer for a variety of enzyme assays, particularly those with an alkaline pH optimum.

[2][7] Its minimal interaction with many enzymes and substrates ensures that the observed

activity is a true reflection of the enzyme's function.

Cell Culture
Maintaining a stable pH is essential for the viability and growth of cells in culture. TAPS can be

used as a component of cell culture media to provide a consistent physiological pH

environment.[1][6]

Other Applications
TAPS has also been shown to bind divalent cations, such as Co(II) and Ni(II), which can be a

consideration in experimental design.[4][8] Additionally, it has been reported to inhibit connexin

channel activity.[1][9]

Experimental Protocols
Preparation of 1 M TAPS Stock Solution
This protocol describes the preparation of a 1 M stock solution of TAPS buffer.
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Materials Equipment

TAPS Powder (MW: 243.28 g/mol) Deionized Water NaOH (for pH adjustment) Beaker Magnetic Stir Bar Magnetic Stir Plate pH Meter Graduated Cylinder 1. Weigh 243.28 g of TAPS powder.

2. Dissolve in ~800 mL of deionized water.

3. Adjust pH with NaOH.

4. Bring to a final volume of 1 L.

5. Sterilize by autoclaving or filtration.

Workflow for preparing 1 M TAPS buffer.

Click to download full resolution via product page

Caption: Workflow for preparing 1 M TAPS buffer.

Methodology:

Weighing: Accurately weigh 243.28 grams of TAPS powder.

Dissolving: In a beaker, dissolve the TAPS powder in approximately 800 mL of deionized

water. Use a magnetic stir bar and stir plate to facilitate dissolution.

pH Adjustment: Calibrate a pH meter and carefully add a concentrated solution of sodium

hydroxide (NaOH) dropwise to the TAPS solution until the desired pH is reached. The target

pH will depend on the specific application.
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Final Volume: Transfer the solution to a 1 L graduated cylinder and add deionized water to

bring the final volume to 1 L.

Sterilization: For applications requiring sterile conditions, the TAPS buffer solution can be

sterilized by autoclaving or by filtration through a 0.22 µm filter.

Use of TAPS in Agarose Gel Electrophoresis
This protocol outlines the general steps for using TAPS buffer in a standard agarose gel

electrophoresis experiment for DNA separation.

Methodology:

Prepare 1X TAPS Electrophoresis Buffer: Dilute a concentrated stock solution of TAPS buffer

(e.g., 10X) to a final working concentration of 1X with deionized water. The final

concentration of TAPS in the running buffer is typically between 20-50 mM.

Prepare the Agarose Gel:

Weigh the appropriate amount of agarose powder to achieve the desired gel percentage

(e.g., 1 gram for a 1% gel in 100 mL of buffer).

Add the agarose to a flask containing the 1X TAPS electrophoresis buffer.

Heat the mixture in a microwave or on a hot plate until the agarose is completely

dissolved. Swirl the flask occasionally to ensure even mixing.

Allow the solution to cool to approximately 50-60°C.

Add an intercalating dye (e.g., ethidium bromide or a safer alternative) to the cooled

agarose solution and mix gently.

Pour the agarose solution into a gel casting tray with a comb in place and allow it to

solidify at room temperature.

Set up the Electrophoresis Apparatus:

Once the gel has solidified, carefully remove the comb.
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Place the gel in the electrophoresis tank and add enough 1X TAPS electrophoresis buffer

to cover the gel to a depth of 2-3 mm.

Load and Run the Gel:

Mix DNA samples with a loading dye.

Carefully load the DNA samples and a DNA ladder into the wells of the gel.

Connect the electrophoresis tank to a power supply, ensuring the electrodes are correctly

oriented (DNA will migrate towards the positive electrode).

Apply a constant voltage (e.g., 80-120 V) and run the gel until the dye front has migrated

an appropriate distance.

Visualize the DNA:

After electrophoresis is complete, turn off the power supply and carefully remove the gel

from the tank.

Visualize the DNA bands using a UV transilluminator or other appropriate imaging system.

Conclusion
TAPS buffer is a versatile and reliable tool for researchers across various scientific fields. Its

stable buffering capacity in the slightly alkaline range makes it well-suited for a wide array of

applications, from routine molecular biology techniques to complex biophysical studies. By

understanding its chemical properties and following established protocols, scientists can

effectively utilize TAPS to achieve reproducible and accurate experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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